FH535 sodium salt
Description
Historical Context of FH535 Sodium Salt Development and Initial Characterization in Research
The development of FH535 emerged from a targeted effort to identify inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various human cancers. nih.gov Researchers screened a chemical library using a cell-based reporter assay responsive to β-catenin/T-cell factor (Tcf) activity, leading to the identification of FH535. nih.gov
Initial characterization revealed that FH535 not only suppressed Wnt/β-catenin signaling but also antagonized the activity of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARδ. nih.govaacrjournals.org This dual inhibitory profile distinguished it from other known PPAR antagonists, such as GW9662, which is structurally similar but does not affect the Wnt/β-catenin pathway in the same manner. nih.govaacrjournals.org Early studies demonstrated that FH535 could inhibit the growth of various cancer cell lines, including those from the colon, lung, and liver, suggesting its potential as a research tool and a lead compound for therapeutic development. nih.govapexbt.com
Mechanistically, it was discovered that FH535's inhibitory action does not depend on the covalent modification of a cysteine residue within the PPAR ligand-binding domain, a mechanism utilized by the antagonist GW9662. sigmaaldrich.com Instead, FH535 was found to block the interaction between PPARγ and the coactivator β-catenin. sigmaaldrich.comaacrjournals.org This initial work laid the foundation for its use in exploring the convergence of these two signaling pathways.
Role of this compound in Advancing Understanding of Cellular Signaling Modulators
FH535 has been instrumental in elucidating the complex interplay between the Wnt/β-catenin and PPAR signaling pathways. As a dual inhibitor, it allows researchers to probe the consequences of simultaneously blocking these two pathways, which are known to cooperate in regulating gene expression and cellular behavior.
The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development and adult tissue homeostasis. nih.gov Its aberrant activation, often due to mutations, leads to the nuclear accumulation of β-catenin, which then associates with Tcf/Lef transcription factors to drive the expression of target genes involved in cell proliferation, such as c-myc and Cyclin D1. nih.gov FH535 has been shown to effectively suppress this Tcf-dependent transcription. nih.gov
PPARs are nuclear hormone receptors that function as ligand-activated transcription factors, playing key roles in metabolism and inflammation. The discovery that FH535 also antagonizes PPARγ and PPARδ provided a chemical tool to investigate the functional links between metabolic regulation and oncogenic signaling. nih.gov Research using FH535 has demonstrated that it inhibits the recruitment of essential coactivators, namely glucocorticoid receptor-interacting protein 1 (GRIP1) and β-catenin itself, to both PPARγ and PPARδ. rndsystems.comaacrjournals.orgmedchemexpress.com This mechanistic insight has advanced the understanding of how these signaling pathways intersect at the level of transcriptional regulation.
The table below summarizes the inhibitory effects of FH535 on key cellular signaling pathways as observed in various cancer cell lines.
| Cell Line | Pathway Targeted | Observed Effect | Key Findings |
| HCT116 (Colon Cancer) | Wnt/β-catenin & PPAR | Inhibition of β-catenin/Tcf-dependent reporter activity and PPAR-dependent transactivation. aacrjournals.orgaacrjournals.org | FH535 inhibits the recruitment of coactivators GRIP1 and β-catenin to PPARγ and PPARδ. aacrjournals.orgresearchgate.net |
| SW480 & HT29 (Colon Cancer) | Wnt/β-catenin | Inhibition of cell proliferation, migration, and invasion. nih.gov | Downregulation of Wnt target genes like LEF1, AXIN2, cyclin D1, and survivin. nih.gov |
| Pancreatic Cancer Cells | Wnt/β-catenin | Suppression of cell migration, invasion, and growth. medchemexpress.com Repression of angiogenesis-related genes. medchemexpress.comnih.gov | Downregulation of pancreatic cancer stem cell markers CD24 and CD44. nih.gov |
| Breast Cancer Cells (MDA-MB-231 & HCC38) | Wnt/β-catenin | Inhibition of cell growth, migration, and invasion. apexbt.com | The effects were observed without altering the cells' adhesive capabilities to type I collagen. apexbt.com |
| Hepatocellular Carcinoma (HCC) Cells (Huh7, PLC) | Wnt/β-catenin | Inhibition of cell proliferation. apexbt.com | FH535 demonstrates potent anti-proliferative effects in liver cancer cell lines. apexbt.com |
Scope and Significance of Contemporary Research on this compound
Current research on FH535 continues to expand, primarily focusing on its anti-cancer properties across a wide spectrum of malignancies. The compound is being extensively studied for its ability to inhibit key processes of cancer progression, including proliferation, cell cycle progression, motility (migration and invasion), and angiogenesis. nih.govnih.gov
A significant area of investigation is the effect of FH535 on cancer stem cells (CSCs). In pancreatic cancer, for instance, FH535 has been shown to impair the stemness of CSCs by downregulating specific markers like CD24 and CD44. nih.gov This is a critical area of research, as CSCs are believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.
Furthermore, transcriptomic studies, such as RNA sequencing, have provided a broader view of the molecular consequences of FH535 treatment. nih.gov These analyses have revealed that FH535 alters the expression of a multitude of genes involved in critical biological pathways, including DNA replication, cell cycle regulation, and various metabolic processes. nih.gov For example, in colon cancer cells, FH535 has been found to downregulate matrix metalloproteinase-7 (MMP-7), MMP-9, Snail, and vimentin, which are all crucial for cell motility and invasion. nih.gov
The significance of contemporary FH535 research lies in its potential to uncover novel therapeutic strategies. By targeting two interconnected and critical signaling pathways, FH535 provides a model for developing multi-targeted agents. Its efficacy in preclinical models, such as repressing pancreatic cancer xenograft growth and angiogenesis in mice, underscores its potential for further investigation. medchemexpress.comnih.gov The ongoing research aims to further delineate its mechanism of action in different cellular contexts and explore its utility in combination with other therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H9Cl2N2NaO4S |
|---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
sodium;(2,5-dichlorophenyl)sulfonyl-(2-methyl-4-nitrophenyl)azanide |
InChI |
InChI=1S/C13H9Cl2N2O4S.Na/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15;/h2-7H,1H3;/q-1;+1 |
InChI Key |
KUOWFVORCZBNQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])[N-]S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl.[Na+] |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Fh535 Sodium Salt
Elucidation of Wnt/β-Catenin Pathway Modulation by FH535 Sodium Salt
FH535 is recognized as a synthetic, cell-permeable inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govnih.govnih.gov This pathway is crucial for cell proliferation, differentiation, and embryogenesis, and its aberrant activation is a hallmark of numerous cancers. nih.govmdpi.comnih.gov FH535 exerts its modulatory effects by targeting downstream components of the pathway, ultimately repressing the transcriptional activity that drives pathological processes. nih.govnih.gov
Inhibition of β-Catenin/TCF/LEF Transcriptional Activity by this compound
A primary mechanism of FH535 is the suppression of β-catenin/T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) mediated transcription. nih.gov In the canonical Wnt pathway, the nuclear accumulation of β-catenin allows it to form a complex with TCF/LEF transcription factors, which then activates the expression of target genes. nih.govmdpi.com
Research has consistently demonstrated that FH535 effectively inhibits this final transcriptional step. Using luciferase reporter assays with constructs like TOPFlash, which measures TCF-dependent transcription, studies have confirmed a dose-dependent decrease in transcriptional activity in various cancer cell lines, including pancreatic, colon, and liver cancer cells, upon treatment with FH535. nih.govnih.govplos.org This inhibition occurs for both endogenous β-catenin and exogenously expressed forms, including constitutively active mutants. nih.gov The suppression of β-catenin/TCF/LEF activity leads to the downregulation of critical downstream target genes involved in cell proliferation and survival, such as Cyclin D1, Survivin, LEF1, and AXIN2. nih.govplos.org
Table 1: Research Findings on FH535 Inhibition of Wnt/β-Catenin Transcriptional Activity
| Cell Line(s) | Assay Used | Key Finding | Reference(s) |
|---|---|---|---|
| Pancreatic Cancer (PANC-1, BxPC-3) | Luciferase Reporter Assay | FH535 suppressed TCF-dependent transcription in a dose-dependent manner. | nih.gov |
| Hepatocellular Carcinoma (Huh7, Hep3B) | TOPFlash Luciferase Reporter | FH535 inhibited transcriptional activation mediated by both wild-type and constitutively active β-catenin. | plos.org |
| Colon Cancer (SW480) | TOPFlash Luciferase Reporter | FH535 effectively suppressed TCF-dependent transcription. | nih.gov |
| Osteosarcoma | Topflash Reporter Assay | FH535 demonstrated potent inhibition of β-catenin transcriptional activity. | nih.gov |
Effects of this compound on Key Wnt Pathway Components (e.g., β-Catenin, Axin2, GSK3β)
The influence of FH535 extends to several key proteins within the Wnt signaling cascade.
Axin2: FH535 treatment leads to the inhibition of Axin2 mRNA transcript levels. nih.govnih.gov Axin2 is itself a target gene of the Wnt/β-catenin pathway, creating a negative feedback loop. nih.gov More importantly, Axin is a crucial scaffold protein in the β-catenin destruction complex, which also includes glycogen (B147801) synthase kinase-3β (GSK3β) and adenomatous polyposis coli (APC). nih.govembopress.org By facilitating the phosphorylation of β-catenin, this complex targets it for proteasomal degradation. nih.govnih.gov The mechanism by which FH535 affects Axin2 is linked to its inhibition of tankyrase enzymes. nih.gov
GSK3β: Glycogen synthase kinase-3β (GSK3β) is the kinase within the destruction complex responsible for phosphorylating β-catenin, marking it for degradation. nih.govembopress.org While FH535 does not appear to directly target GSK3β, it enhances the stability of the destruction complex scaffold protein Axin2. nih.gov By stabilizing Axin2, FH535 promotes the GSK3β-dependent phosphorylation of β-catenin, thereby negatively regulating the pathway. nih.govembopress.org
Investigational Approaches to Dissect FH535's Influence on Wnt Ligand-Receptor Interactions
The canonical Wnt pathway is initiated when a Wnt ligand binds to a Frizzled (Fzd) family receptor and a low-density lipoprotein receptor-related protein 5/6 (LRP5/6) co-receptor at the cell surface. nih.govoncotarget.com The known mechanisms of FH535 indicate that it acts intracellularly, downstream of this initial ligand-receptor engagement. nih.govnih.gov
Investigational approaches to study the ligand-receptor interaction stage of the Wnt pathway typically involve different strategies than those used to characterize FH535. Such approaches could include:
Antibody-based Inhibition: Developing antibodies that specifically target and block the extracellular domains of LRP5/6 or Fzd receptors to prevent Wnt ligand binding. oncotarget.com
Domain Mapping: Identifying the specific domains within the LRP6 co-receptor that preferentially bind to different Wnt ligands to understand signaling specificity. oncotarget.com
High-Throughput Screening: Screening for small molecules that physically disrupt the interaction between Wnt proteins and their receptors.
While these methods are standard for investigating the initial steps of Wnt signaling, current research on FH535 has focused on its downstream, intracellular targets. nih.gov
Interplay of this compound with Canonical Wnt Signaling Regulation
FH535 integrates into the regulation of canonical Wnt signaling at a critical downstream juncture. The central regulatory hub of the pathway is the β-catenin destruction complex. nih.gov In the absence of a Wnt signal, this complex phosphorylates β-catenin, leading to its destruction. nih.gov
Recent findings have provided a more conclusive mechanism for FH535's action, identifying tankyrase 1 and 2 (TNKS1/2) as molecular targets. nih.gov The TNKS1/2 enzymes are positive regulators of Wnt signaling because they PARylate (add poly(ADP-ribose) polymers to) Axin2, marking it for degradation. nih.gov By inhibiting TNKS1/2, FH535 prevents the PARylation of Axin2. nih.gov This leads to the stabilization and accumulation of Axin2 protein, which in turn reinforces the assembly and activity of the β-catenin destruction complex. nih.gov A more active destruction complex leads to more efficient phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and inhibiting the transcription of Wnt target genes. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Interactions with this compound
In addition to its role as a Wnt pathway inhibitor, FH535 is also a dual antagonist of peroxisome proliferator-activated receptors (PPARs). nih.govaacrjournals.org PPARs are ligand-activated transcription factors from the nuclear hormone receptor superfamily that play roles in metabolism and cell differentiation. medchemexpress.com The discovery of FH535's dual activity stemmed from its structural similarity to known PPARγ antagonists like GW9662. nih.govaacrjournals.org
Inhibitory Actions of this compound on PPARγ and PPARδ Activities
FH535 has been shown to specifically antagonize the activities of both PPARγ and PPARδ. nih.govaacrjournals.org Its inhibitory mechanism is distinct from some other PPAR antagonists and contributes to its unique biological profile.
Antagonism of Ligand-Dependent Activation: FH535 effectively inhibits the ligand-dependent transcriptional activation of both PPARγ and PPARδ. aacrjournals.org This has been demonstrated in reporter assays where FH535 suppresses the activity of a PPAR-response element (PPRE) reporter, and this suppression can be reversed by the addition of PPAR agonists. aacrjournals.orgresearchgate.net
Inhibition of Coactivator Recruitment: A key mechanistic insight is that FH535 inhibits the recruitment of transcriptional coactivators to PPARs. nih.govaacrjournals.org Specifically, it blocks the interaction of both PPARγ and PPARδ with the coactivator GRIP1 (glucocorticoid receptor-interacting protein 1). aacrjournals.orgresearchgate.net Furthermore, FH535 uniquely inhibits the physical interaction between PPARγ and the coactivator β-catenin, a mechanism not shared by the similar compound GW9662. nih.govaacrjournals.org This action provides a direct link between its inhibitory effects on the PPAR and Wnt/β-catenin pathways. nih.gov Notably, FH535 does not prevent the binding of corepressors like NCoR and SMRT. nih.govaacrjournals.org
Table 2: Summary of FH535's Inhibitory Actions on PPAR Isotypes
| PPAR Isotype | Mechanism of Inhibition | Supporting Evidence | Reference(s) |
|---|---|---|---|
| PPARγ | Antagonizes ligand-dependent activation. | Inhibition of PPRE reporter activity is suppressed by PPARγ agonist 15ΔPGJ2. | aacrjournals.orgresearchgate.net |
| Inhibits recruitment of coactivators. | Blocks physical interaction between PPARγ and β-catenin. | nih.govaacrjournals.org | |
| PPARδ | Antagonizes ligand-dependent activation. | Inhibition of PPRE reporter activity is suppressed by PPARδ agonist L165041. | aacrjournals.orgresearchgate.net |
| Inhibits recruitment of coactivators. | Inhibits interaction with GRIP1 but not with corepressors NCoR or SMRT. | nih.govaacrjournals.orgresearchgate.net |
Research into this compound's Impact on PPAR Ligand-Binding Domain Functionality
Research into the interaction between FH535 and Peroxisome Proliferator-Activated Receptors (PPARs) reveals a distinct mechanism of antagonism. Studies have shown that FH535 antagonizes the ligand-dependent activation of both PPARγ and PPARδ. spandidos-publications.comresearchgate.net The functional activity of FH535 is dependent on the presence of functional PPARδ. spandidos-publications.comwindows.net However, its inhibitory action does not rely on the covalent modification of a cysteine residue within the PPAR ligand-binding domain (LBD). spandidos-publications.comnih.gov This is a significant distinction from other known PPARγ antagonists, such as GW9662, whose action is critically dependent on interaction with a specific cysteine residue (C285) in the LBD. nih.gov
Experiments using HCT116 cells demonstrated that FH535 similarly inhibits the transactivation of both wild-type PPARγ and a C285A mutant version, confirming that this cysteine residue is not essential for its activity. spandidos-publications.comwindows.net Likewise, its inhibition of PPARδ transactivation was shown to be similar for both wild-type and a C248A mutant of PPARδ. spandidos-publications.comwindows.net This evidence suggests that FH535 employs a different mode of binding or conformational restriction on the PPAR LBD compared to other antagonists, allowing it to block coactivator binding without direct covalent interaction at that specific site. nih.gov
Analysis of Coactivator Recruitment Modulation (e.g., GRIP1) by this compound
A key aspect of FH535's mechanism as a PPAR antagonist is its ability to disrupt the recruitment of essential coactivators to the receptor. Mechanistically, FH535 has been shown to inhibit the recruitment of glucocorticoid receptor interacting protein 1 (GRIP1) to both PPARδ and PPARγ. spandidos-publications.comresearchgate.net In mammalian two-hybrid assays, FH535 effectively blocked the interaction between PPARδ and GRIP1. spandidos-publications.com
Furthermore, FH535 also prevents the recruitment of β-catenin, which can function as a coactivator for PPARs. spandidos-publications.comresearchgate.net Notably, while both FH535 and the antagonist GW9662 inhibit the binding of GRIP1, only FH535 was found to block the physical interaction between PPARγ and β-catenin. spandidos-publications.comnih.gov This unique capability to inhibit β-catenin recruitment is linked to FH535's potent inhibition of the Wnt/β-catenin signaling pathway. researchgate.net Conversely, the compound does not affect the recruitment of corepressors like NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid-Hormone Receptors) to PPARδ. spandidos-publications.comresearchgate.net
Investigation of this compound's Effects on PPAR-Mediated Transcriptional Regulation
The inhibitory effects of FH535 on coactivator recruitment directly translate to the suppression of PPAR-mediated gene transcription. In cell-based reporter assays, FH535 inhibits both PPARγ and PPARδ transactivation in HCT116 cells. spandidos-publications.com Specifically, it has been shown to suppress the activity of a Peroxisome Proliferator Response Element (PPRE) luciferase reporter, indicating a direct blockade of the transcriptional machinery activated by PPARs. spandidos-publications.comnih.gov
Exploration of Secondary Molecular Targets and Interacting Pathways of this compound
Beyond its well-documented effects on PPAR and Wnt/β-catenin signaling, FH535 interacts with several other key cellular pathways and molecular targets.
Association of this compound with Tankyrase (TNKS1/2) Inhibition and PARylation Modulation
Recent studies have identified Tankyrase 1 and 2 (TNKS1/2) as direct targets of FH535. spandidos-publications.comnih.gov Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway by marking the destruction complex component Axin for degradation. By adding poly(ADP-ribose) chains (PARylation) to Axin, tankyrases promote its ubiquitination and subsequent removal, leading to the stabilization and nuclear accumulation of β-catenin.
Research in osteosarcoma cells has provided evidence that FH535 acts through the inhibition of tankyrase 1/2 enzymes to suppress Wnt signaling. spandidos-publications.comnih.gov This was demonstrated by a reduction in the PAR-modification (PARsylation) of Axin2 in the presence of FH535. spandidos-publications.com Furthermore, FH535 was also observed to inhibit the auto-modification of PARP1, indicating a broader effect on PARP enzymatic activity. spandidos-publications.com This mechanism provides a more detailed understanding of how FH535 destabilizes β-catenin and inhibits the canonical Wnt pathway.
Regulation of Matrix Metalloproteinases (MMPs) by this compound (e.g., MMP-7, MMP-9)
FH535 has been found to modulate the expression of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix and are often implicated in tumor invasion and metastasis. In studies using colon cancer cell lines (HT29 and SW480), FH535 treatment led to a dose-dependent downregulation of the mRNA expression of both MMP-7 and MMP-9. nih.gov
Similarly, in pancreatic cancer cells, microarray analyses also suggested that FH535 alters the expression of multiple genes involved in cancer progression, with specific investigations confirming the downregulation of MMP-7 and MMP-9. nih.gov Gelatin zymography performed on SW480 colon cancer cells confirmed that FH535 significantly suppressed the gelatinase activity of secreted MMP-9. nih.gov This regulation of MMPs represents a key mechanism by which FH535 can inhibit cancer cell motility and invasion. nih.gov
Investigations into this compound's Influence on Nitric Oxide Synthase (iNOS) and Nitric Oxide Production
The influence of FH535 on nitric oxide (NO) signaling appears to be context-dependent. In a study using the hepatocellular carcinoma cell line HepG2, FH535 was shown to downregulate the mRNA expression of inducible nitric oxide synthase (iNOS). spandidos-publications.comspandidos-publications.com Consistent with this finding, a Griess assay demonstrated that NO production was also reduced in HepG2 cells following treatment with FH535. spandidos-publications.comspandidos-publications.com In this context, iNOS is considered a target gene of the Wnt/β-catenin pathway, and its downregulation by FH535 is consistent with the compound's inhibitory effect on this pathway. spandidos-publications.com
Conversely, a different effect was observed in an in-vivo model of inflammation using zebrafish larvae. In this model, the pharmacological inhibition of β-catenin by FH535 was reported to induce high expression of iNOS. nih.gov This suggests that the regulatory effect of FH535 on iNOS and NO production may vary significantly depending on the cellular context, the specific signaling network active in the cell type, and the experimental model system.
Summary of FH535 Effects on Molecular Targets
| Target/Pathway | Modulation by FH535 | Observed Effect | Cell/Model System | Citation |
| PPARγ / PPARδ | Antagonist | Inhibits ligand-dependent transactivation | HCT116 | spandidos-publications.comresearchgate.net |
| Coactivator Recruitment | Inhibition | Blocks recruitment of GRIP1 and β-catenin to PPARs | HCT116 | spandidos-publications.comresearchgate.net |
| Tankyrase (TNKS1/2) | Inhibition | Reduces PARsylation of Axin2; Suppresses Wnt signaling | Osteosarcoma cells | spandidos-publications.com |
| MMP-7 / MMP-9 | Downregulation | Suppresses mRNA expression and gelatinase activity | Colon and Pancreatic Cancer Cells | nih.gov |
| iNOS / NO Production | Downregulation | Reduces iNOS mRNA and NO production | HepG2 | spandidos-publications.comspandidos-publications.com |
| iNOS | Upregulation | Induces high expression of iNOS | Zebrafish Larvae (LPS-induced) | nih.gov |
Interaction of this compound with Mitochondrial Bioenergetics and Redox Control
The compound FH535, initially identified as a dual inhibitor of the Wnt/β-catenin pathway and Peroxisome Proliferator-Activated Receptors (PPARs), also exerts significant effects on mitochondrial function. jcancer.org Research has revealed that its anticancer activities are not solely dependent on its canonical signaling inhibition but are also intricately linked to its ability to disrupt mitochondrial bioenergetics and redox homeostasis. jcancer.orgnih.gov This interaction is characterized by FH535 acting as a mitochondrial proton uncoupler, which triggers a cascade of metabolic and signaling events within the cell. jcancer.org
Oxidative phosphorylation is the primary metabolic pathway in mitochondria for ATP production, involving a series of protein complexes known as the electron transport chain (ETC). cancerbiomed.orgnih.govnih.gov FH535 directly interferes with this process by functioning as a mitochondrial proton uncoupler, a mechanism shared by the classic uncoupling agent FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone). jcancer.org As a proton uncoupler, FH535 facilitates the transport of protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. jcancer.org
This uncoupling of oxidation from phosphorylation is evident in measurements of cellular respiration. jcancer.org In studies using a Seahorse XF Analyzer, FH535 was shown to increase the oxygen consumption rate (OCR) in cells where ATP synthase was inhibited by oligomycin. jcancer.org This indicates that the electron transport chain continues to consume oxygen, but without the coupled production of ATP. The effect of FH535 on OCR is blocked by inhibitors of ETC complexes, such as rotenone (B1679576) (Complex I inhibitor) and antimycin A (Complex III inhibitor), confirming that its impact is dependent on a functional electron transport chain. jcancer.org Furthermore, FH535 has been shown to induce an increase in proton leak, contributing to oxidative stress. nih.gov This direct targeting of mitochondria is supported by experiments using purified mouse liver mitochondria, where FH535 demonstrated uncoupling activities. jcancer.org
A direct consequence of FH535's mitochondrial uncoupling activity is a significant reduction in mitochondrial ATP production. jcancer.org By disrupting the proton-motive force, FH535 prevents ATP synthase from efficiently converting ADP to ATP. jcancer.orgcancerbiomed.org Studies have confirmed that cells treated with FH535 exhibit decreased rates of mitochondrial ATP production. jcancer.org
Mitochondria are a primary source of reactive oxygen species (ROS), which are byproducts of electron transport. preprints.orgmdpi.com The uncoupling of the ETC by compounds like FH535 can alter ROS generation. By increasing electron flow while inhibiting ATP synthesis, uncoupling can lead to an increase in electron leakage and subsequent formation of superoxide (B77818) anions, contributing to cellular oxidative stress. nih.govpreprints.org This increased oxidative stress is a key component of the cellular response to FH535. nih.gov
Cancer cells often exhibit metabolic reprogramming, such as a shift towards glycolysis even in the presence of oxygen (the Warburg effect), to support their high proliferative demands. researchgate.netnih.gov By crippling mitochondrial ATP production, FH535 forces a compensatory metabolic shift in cancer cells. Research shows that while mitochondrial ATP synthesis is inhibited by FH535, there is a corresponding increase in the rate of glycolytic ATP production. jcancer.org This suggests that cells attempt to compensate for the loss of mitochondrial energy output by upregulating glycolysis.
The combination of FH535 with other agents like sorafenib (B1663141) has been shown to synergistically inhibit hepatocellular carcinoma (HCC) proliferation, partly through the simultaneous disruption of both mitochondrial respiration and glycolysis. nih.govnih.govmdpi.com This highlights the compound's ability to impact the cell's metabolic plasticity. The metabolic reprogramming induced by cellular stress can be complex, often involving shifts in the utilization of glucose, glutamine, and fatty acids to fuel cellular processes and maintain survival. thno.orgcellsignal.com The disruption of mitochondrial function by FH535 is a significant stressor that drives such adaptive metabolic changes.
Autophagy is a cellular degradation and recycling process crucial for homeostasis, which can be either a survival or a death mechanism in cancer. nih.govnih.gov There is increasing evidence of crosstalk between the Wnt/β-catenin pathway and autophagy. nih.gov Studies have demonstrated that FH535 affects autophagy in hepatocellular carcinoma (HCC) cells. nih.govnih.gov Treatment with FH535 leads to an accumulation of autophagosomes, indicated by an increase in the lipid-bound form of LC3 (LC3-II), a key autophagy marker. nih.gov
Further investigation into the autophagic flux—the complete process of autophagy from autophagosome formation to lysosomal degradation—revealed that FH535 disrupts this process. nih.govnih.gov This disruption of the autophagic flux is a contributing factor to the anti-proliferative effects of FH535 in cancer cells. nih.govnih.govmdpi.com
Table 1: Effect of FH535 on Autophagy Markers in Huh7 HCC Cells
| Treatment Concentration | LC3-II Protein Expression | Autophagic Flux (ΔLC3-II) | p62 Protein Expression |
| Control | Baseline | Baseline | Baseline |
| FH535 (Dose-dependent) | Increased | Disrupted/Inhibited | Increased |
This table is a qualitative summary based on findings that FH535 treatment increases LC3-II and p62 levels and disrupts autophagic flux. nih.gov
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that becomes active when the cellular AMP/ATP ratio rises, signaling a low-energy state. The inhibition of mitochondrial ATP production by FH535 leads to such an increase in the AMP/ATP ratio. jcancer.org Consequently, FH535 treatment results in the robust activation of AMPK, as evidenced by the phosphorylation of both AMPK and its downstream target, ACC (Acetyl-CoA Carboxylase). jcancer.org
This activation of AMPK is an indirect effect of FH535's action as a mitochondrial uncoupler, rather than a direct consequence of its Wnt-inhibitory function. jcancer.org The rapid timeframe of AMPK activation (within 15 minutes of treatment) is inconsistent with a mechanism reliant on changes in Wnt-mediated gene transcription. jcancer.org Thus, FH535 is recognized as a compound that can independently activate AMPK and inhibit Wnt signaling through its primary effect on mitochondrial bioenergetics. jcancer.org
Crosstalk between FH535-Mediated Effects and Other Signaling Systems (e.g., PDGF/Src Pathway)
The cellular effects of FH535 extend beyond its primary targets, engaging in significant crosstalk with other critical signaling pathways. A notable example is its interaction with the Platelet-Derived Growth Factor (PDGF)/Src signaling axis. In pancreatic cancer cells, β-catenin can transcriptionally activate the gene for PDGF-B. This leads to an autocrine loop where secreted PDGF activates its receptor (PDGFR), which in turn activates the non-receptor tyrosine kinase Src.
Treatment with FH535, by inhibiting the Wnt/β-catenin pathway, effectively breaks this signaling cascade. Studies have shown that FH535 reduces the levels of PDGF-B and subsequently decreases the phosphorylation (activation) of Src and its downstream targets like cortactin in pancreatic cancer cells.
This demonstrates a clear line of crosstalk: FH535 → inhibits β-catenin → reduces PDGF-B transcription → decreases PDGFR activation → reduces Src activation
Furthermore, the pathways affected by FH535 are deeply interconnected. AMPK, which is activated by FH535, can negatively regulate pathways driven by growth factors. For example, AMPK activation is known to inhibit the mTOR pathway, which is often downstream of PDGF signaling. nih.gov Additionally, Src itself can play a role in regulating the interplay between autophagy and apoptosis, processes that are also modulated by FH535. nih.gov This complex network of interactions underscores how FH535's disruption of mitochondrial bioenergetics and Wnt signaling can have far-reaching consequences on the oncogenic signaling landscape of a cancer cell. jcancer.org
Table 2: Summary of FH535's Molecular Interactions
| Target/Process | Direct/Indirect Effect of FH535 | Consequence |
| Wnt/β-catenin Pathway | Direct Inhibition | Decreased transcription of target genes. jcancer.orgnih.gov |
| Mitochondrial Proton Gradient | Direct Uncoupling | Decreased mitochondrial membrane potential. jcancer.org |
| Oxidative Phosphorylation | Direct Uncoupling | Increased Oxygen Consumption Rate (OCR), decreased mitochondrial ATP production. jcancer.org |
| AMPK Signaling | Indirect Activation (via ↑AMP/ATP) | Activation of cellular energy sensor, phosphorylation of ACC. jcancer.org |
| Autophagic Flux | Modulation/Disruption | Accumulation of autophagosomes, inhibition of the complete autophagy process. nih.govnih.gov |
| PDGF/Src Pathway | Indirect Inhibition (via β-catenin) | Reduced PDGF-B expression and decreased Src phosphorylation. |
Impact of Fh535 Sodium Salt on Key Cellular Processes in Preclinical Models
Cellular Proliferation and Growth Inhibition by FH535 Sodium Salt
FH535 consistently demonstrates an ability to curb the uncontrolled growth characteristic of cancer cells. This inhibitory action is observed across a spectrum of cancer types and is dependent on both the concentration of the compound and the specific genetic context of the cancer cell line.
The anti-proliferative effects of FH535 are distinctly dose-dependent and vary significantly among different cancer cell lines. nih.gov In colon cancer, FH535 was found to inhibit the proliferation of both HT29 and SW480 cells in a dose-dependent manner, with calculated IC50 values of 18.6 μM and 33.2 μM, respectively. nih.gov Similarly, in non-small cell lung cancer A549 cells, the IC50 value for FH535 was determined to be 20 μM. cellmolbiol.org Studies on endometrial adenocarcinoma HEC-1A cells showed that a concentration of 10 μM had no effect, whereas 25 μM began to inhibit proliferation, and 50 μM led to cell death. researchgate.net In myeloid leukemia cell lines, FH535 demonstrated a potent suppressive effect with an IC50 of just 358 nM. nih.gov Furthermore, FH535 proved to be a potent growth inhibitor for triple-negative breast cancer cell lines (HCC38 and MDA-MB-231) but not for other non-triple-negative breast cancer cell lines like MCF-7 or T47D. doaj.org
| Cell Line | Cancer Type | IC50 Value | Source(s) |
| HT29 | Colon Cancer | 18.6 μM | nih.gov |
| SW480 | Colon Cancer | 33.2 μM | nih.gov |
| A549 | Non-Small Cell Lung Cancer | 20 μM | cellmolbiol.org |
| K562, HL60, etc. | Myeloid Leukemia | 358 nM | nih.gov |
| HEC-1A | Endometrial Adenocarcinoma | >25 μM | researchgate.net |
| MDA-MB-231 | Triple-Negative Breast Cancer | Inhibition Observed | doaj.org |
| HCC38 | Triple-Negative Breast Cancer | Inhibition Observed | doaj.org |
FH535 exerts its anti-proliferative effects in part by inducing cell cycle arrest, though the specific phase of arrest can be cell-type dependent. In pancreatic cancer cells, treatment with FH535 led to an accumulation of cells in the G2/M phase. nih.gov Similarly, in colorectal cancer cell lines DLD-1 and SW620, FH535 was shown to significantly induce G2/M arrest. cellmolbiol.org Conversely, in MKN45 gastric cancer cells, FH535 treatment resulted in the cell cycle being blocked in the G0/G1 phase. nih.gov The molecular mechanism underlying this cell cycle disruption often involves the downregulation of key regulatory proteins. For instance, in colon cancer cells, FH535 was found to downregulate the expression of cyclin D1, a critical protein for G1 phase progression. nih.govresearchgate.net
| Cell Line / Model | Cancer Type | Observed Cell Cycle Effect | Key Molecular Changes | Source(s) |
| Pancreatic Cancer Cells | Pancreatic Cancer | G2/M Phase Arrest | Not Specified | nih.gov |
| DLD-1, SW620 | Colorectal Cancer | G2/M Phase Arrest | Not Specified | cellmolbiol.org |
| MKN45 | Gastric Cancer | G0/G1 Phase Arrest | Not Specified | nih.gov |
| HT29, SW480 | Colon Cancer | Cell Cycle Arrest | Downregulation of Cyclin D1 | nih.govresearchgate.net |
Beyond halting proliferation, FH535 can also trigger programmed cell death, or apoptosis, in cancer cells. In studies involving myeloid leukemia cell lines, FH535 was shown to significantly potentiate apoptosis induced by the chemotherapy drug imatinib. nih.gov Research on MKN45 gastric cancer cells demonstrated that inhibiting the Wnt/β-catenin signaling pathway with FH535 led to an increased apoptosis rate. nih.gov This suggests that FH535 can render cancer cells more susceptible to cell death signals. However, in a study on non-small cell lung cancer A549 cells, the combination of FH535 and docetaxel (B913) led to mitotic catastrophism without changing caspase 3/7 activity, indicating that the cell death mechanism may not always follow the classical caspase-dependent apoptotic pathway. cellmolbiol.org
Modulation of Cell Motility and Invasive Phenotypes by this compound
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues. Preclinical studies show that FH535 can effectively disrupt these processes.
FH535 has been shown to significantly inhibit the migration and invasion of various cancer cells. In colon cancer SW480 cells, which exhibit strong motility, FH535 significantly decreased the migrating distance in wound-healing assays and markedly weakened the cells' invading capacity in Matrigel invasion assays. nih.govresearchgate.net Similar inhibitory effects on migration and invasion were observed in pancreatic cancer cells treated with FH535. medchemexpress.comnih.gov The compound also significantly inhibited the migration and invasion of triple-negative breast cancer cell lines MDA-MB231 and HCC38. doaj.org However, in one study using HEC-1A endometrial adenocarcinoma cells, FH535 did not alter cell migration, highlighting again the cell-type specific nature of its effects. researchgate.net
Epithelial-Mesenchymal Transition (EMT) is a cellular program that allows epithelial cells to gain migratory and invasive properties, a key step in metastasis. mdpi.com FH535 has been shown to reverse the EMT phenotype in certain cancer models. nih.gov In radioresistant esophageal cancer cells, FH535 treatment reversed EMT phenotypes by increasing the expression of the epithelial marker E-cadherin. nih.gov The mechanism for this reversal is linked to the inhibition of the Wnt/β-catenin pathway. nih.gov Further mechanistic insight comes from studies in colon cancer, where FH535 induced a notable decrease in the protein levels of Snail and vimentin, which are key transcriptional and structural mediators of EMT. nih.gov
| Cell Line | Cancer Type | EMT Marker | Effect of FH535 | Source(s) |
| KYSE-150R | Esophageal Cancer | E-cadherin | Increased Expression | nih.gov |
| SW480 | Colon Cancer | Snail | Decreased Protein Level | nih.gov |
| SW480 | Colon Cancer | Vimentin | Decreased Protein Level | nih.gov |
Regulation of EMT-Associated Markers (e.g., Snail, Vimentin, E-cadherin) by this compound
The epithelial-mesenchymal transition is a critical process implicated in tumor invasion, metastasis, and the acquisition of therapeutic resistance. A hallmark of EMT is the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including Vimentin and the transcription factor Snail. Research in preclinical models has shown that FH535 can effectively reverse the EMT phenotype.
In a study utilizing a radioresistant esophageal squamous cell carcinoma cell line (KYSE-150R), which exhibits a distinct mesenchymal phenotype, treatment with FH535 led to a significant reversal of EMT characteristics. nih.gov This was evidenced by a notable increase in the expression of the epithelial marker E-cadherin. Concurrently, the expression of key mesenchymal markers was suppressed. Specifically, FH535 treatment resulted in a statistically significant decrease in the mRNA levels of both Vimentin and Snail. nih.gov These findings indicate that FH535 can modulate the expression of critical EMT-associated genes, thereby inhibiting the cellular changes associated with a more aggressive and invasive cancer phenotype. The mechanism underlying this reversal is attributed to the inhibition of the Wnt/β-catenin pathway, which is a known regulator of EMT. nih.govnih.gov
| EMT Marker | Effect of this compound Treatment | Preclinical Model |
| Snail | ↓ Decreased mRNA expression | Radioresistant esophageal cancer cells nih.gov |
| Vimentin | ↓ Decreased mRNA expression | Radioresistant esophageal cancer cells nih.gov |
| E-cadherin | ↑ Increased mRNA and protein expression | Radioresistant esophageal cancer cells nih.gov |
Impact of this compound on Angiogenesis
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. FH535 has been shown to exert potent anti-angiogenic effects by targeting multiple facets of the angiogenic process in preclinical cancer models.
A key mechanism through which tumors promote angiogenesis is the secretion of proangiogenic cytokines. In studies on pancreatic cancer, FH535 has been demonstrated to significantly repress the secretion of several of these critical factors. nih.gov Treatment of pancreatic cancer cells with FH535 resulted in a marked decrease in the secreted levels of Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov By curbing the release of these potent signaling molecules, FH535 disrupts the tumor's ability to stimulate the surrounding endothelial cells and initiate the formation of new blood vessels.
The anti-angiogenic activity of FH535 is further substantiated by its ability to downregulate the expression of a broad spectrum of angiogenesis-related genes within cancer cells. Microarray analyses of pancreatic cancer cells treated with FH535 revealed a comprehensive downregulation of genes critical for vascular development and remodeling. nih.gov
At both the mRNA and protein levels, FH535 was found to repress the expression of Angiopoietin-2 (ANGPT2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), Interferon-gamma (IFN-γ), Urokinase Plasminogen Activator Receptor (uPAR, gene PLAUR), Thrombopoietin (THPO), and Tissue Inhibitor of Metalloproteinases 1 (TIMP1). nih.gov Furthermore, the expression of basic Fibroblast Growth Factor (bFGF) protein was also downregulated. nih.gov This multi-targeted downregulation of key angiogenic regulators underscores the robust anti-angiogenic potential of FH535.
| Gene/Protein | Effect of this compound Treatment | Level of Downregulation | Preclinical Model |
| ANGPT2 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
| VEGFR3 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
| IFN-γ | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
| THPO | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
| TIMP1 | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
| bFGF | ↓ Downregulated | Protein | Pancreatic Cancer Cells nih.gov |
| uPAR | ↓ Downregulated | mRNA and Protein | Pancreatic Cancer Cells nih.gov |
The inhibitory effects of FH535 on proangiogenic factor secretion and gene expression translate into tangible anti-angiogenic outcomes in both laboratory and living models. In vitro, the supernatant collected from pancreatic cancer cells treated with FH535 demonstrated a significantly reduced capacity to support the formation of tube-like structures by human umbilical vein endothelial cells (HUVECs), a standard assay for assessing angiogenic potential. nih.gov
These findings are corroborated by in vivo studies. In pancreatic cancer xenograft models, administration of FH535 led to a significant reduction in microvessel density within the tumors, indicating a potent inhibition of tumor-associated angiogenesis. nih.gov Further in vivo evidence comes from studies in zebrafish embryos, where FH535 treatment effectively inhibited the budding and outgrowth of intersegmental vessels. researchgate.net
Alterations in Cancer Stemness and Differentiation by this compound
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and resistance to conventional therapies. Targeting CSCs is a critical strategy for improving long-term cancer treatment outcomes.
Preclinical research has identified FH535 as an agent capable of modulating the CSC phenotype. In pancreatic cancer models, treatment with FH535 has been shown to directly impact the expression of well-established CSC surface markers. nih.gov Specifically, real-time PCR and flow cytometry analyses confirmed that FH535 significantly downregulated the expression of CD24 and CD44. nih.gov These markers are frequently used to identify and isolate pancreatic CSCs, and their downregulation by FH535 suggests an impairment of CSC stemness properties. By altering the CSC population, FH535 may contribute to a reduction in tumor-initiating capacity and an increased sensitivity to other therapeutic interventions.
Investigating the Impairment of CSC Stemness by this compound
This compound has been identified as a dual inhibitor of the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs). jcancer.org This inhibitory action is central to its ability to impair the stemness of cancer stem cells (CSCs). The Wnt/β-catenin pathway is a critical regulator of normal stem cell self-renewal and its aberrant activation is a frequent driver of cancer progression and the maintenance of a CSC phenotype. semanticscholar.orgnih.gov
In preclinical studies across various cancer types, FH535 has demonstrated the capacity to suppress the characteristics associated with cancer stemness. Research on colon cancer cells, specifically the HT29 cell line, has shown that treatment with FH535 leads to a reduction in the expression of key CSC markers. nih.govresearchgate.net Similarly, in pancreatic cancer models, FH535 has been observed to diminish the population of CD24+/CD44+ cells, which are recognized markers for pancreatic CSCs. jcancer.orgsemanticscholar.org
The mechanism underlying this impairment of CSC stemness is the targeted inhibition of the β-catenin/T-cell factor (TCF) transcriptional complex. jcancer.orgresearchgate.net By disrupting this interaction, FH535 effectively downregulates the expression of downstream target genes that are essential for maintaining the self-renewal and pluripotent properties of CSCs. nih.gov Studies in liver cancer stem cells (LCSCs) and hepatocellular carcinoma (HCC) cell lines have confirmed that FH535 inhibits β-catenin/TCF/LEF-dependent luciferase reporter activity, providing direct evidence of its on-target effect. nih.gov This inhibition of Wnt/β-catenin signaling ultimately leads to a decrease in the expression of CSC markers and a reduction in the CSC-like phenotype. jcancer.org
Table 1: Effect of FH535 on Cancer Stem Cell Markers in Preclinical Models
| Cancer Type | Cell Line(s) | CSC Markers Investigated | Observed Effect of FH535 | Reference(s) |
|---|---|---|---|---|
| Colon Cancer | HT29 | CD24, CD44, CD133 | Downregulation of expression | nih.govresearchgate.net |
| Pancreatic Cancer | Not specified | CD24, CD44 | Reduction in CD24+/CD44+ population | jcancer.orgsemanticscholar.org |
| Liver Cancer | LCSCs, Huh7, PLC | Not specified | Inhibition of β-catenin/TCF/LEF activity | nih.gov |
Modulation of Radiosensitivity by this compound
The development of radioresistance is a significant obstacle in cancer therapy. The Wnt/β-catenin signaling pathway has been implicated in the acquisition of radioresistance in various cancers. nih.govnih.gov Preclinical evidence indicates that this compound can act as a radiosensitizer, effectively enhancing the cytotoxic effects of radiation in cancer cells that have developed resistance.
A key study focused on the radioresistant esophageal cancer cell line, KYSE-150R, demonstrated that treatment with FH535 significantly increased the cells' sensitivity to radiation. nih.gov The combination of FH535 and irradiation resulted in a more pronounced suppression of cell proliferation compared to either treatment alone. nih.gov Furthermore, colony formation assays confirmed that FH535 treatment enhanced the efficacy of radiotherapy in these radioresistant cells. nih.gov This radiosensitizing effect is attributed to the ability of FH535 to inhibit the activated Wnt/β-catenin pathway in the radioresistant cells. nih.govnih.gov
Table 2: Radiosensitizing Effects of FH535 in Radioresistant Esophageal Cancer Cells
| Cell Line | Treatment | Outcome Measure | Result | Reference(s) |
|---|---|---|---|---|
| KYSE-150R | FH535 + Irradiation (8 Gy) | Cell Proliferation (CCK8 assay) | Effective suppression of proliferation rates compared to FH535 alone | nih.gov |
| KYSE-150R | FH535 | Colony Forming Assay | Significant enhancement of radiotherapy effect | nih.gov |
The cellular response to radiation-induced DNA damage is a critical determinant of radiosensitivity. Efficient DNA repair mechanisms can counteract the lethal effects of radiation, contributing to radioresistance. The Wnt/β-catenin pathway is known to be involved in the DNA damage response. mdpi.com
Investigational Applications and Preclinical Studies of Fh535 Sodium Salt
Research in Oncological Models
The Wnt/β-catenin signaling pathway is frequently activated in pancreatic cancer, contributing to tumor progression. nih.gov Preclinical studies have explored FH535's efficacy in various pancreatic cancer models, demonstrating its potential to inhibit tumor growth, metastasis, and angiogenesis. nih.govnih.gov
In vitro studies using human pancreatic cancer cell lines PANC-1 and BxPC-3 showed that FH535 could inhibit cell metastasis and growth. nih.gov Specifically, in PANC-1 cells, FH535 treatment led to a decrease in both nuclear and total β-catenin levels. nih.gov Further investigations confirmed that FH535 suppressed TCF-dependent transcription, a key step in the β-catenin signaling pathway. nih.gov Wound healing, invasion, and adhesion assays all revealed a significant inhibition of metastatic capabilities in pancreatic cancer cells following treatment with FH535. nih.gov
In vivo research using pancreatic cancer xenografts in mice demonstrated that FH535 administration repressed tumor growth. nih.gov The anti-tumor effect became statistically significant by day 13 of treatment compared to the control group. nih.gov Beyond inhibiting growth, FH535 was found to remodel the tumor microenvironment by repressing angiogenesis. nih.govoncotarget.com It inhibited the secretion of several proangiogenic cytokines and repressed angiogenesis both in vitro and in vivo. nih.govoncotarget.com
Furthermore, investigations into pancreatic cancer stem cells (CSCs) revealed that FH535 impairs their stemness. nih.govoncotarget.com The compound was shown to downregulate the expression of pancreatic CSC markers CD24 and CD44 in CFPAC-1 cells, leading to a reduction in the CD24+/CD44+ cell population, which is believed to represent pancreatic CSCs. nih.gov
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| PANC-1, BxPC-3 Cell Lines | Inhibited cell metastasis (migration, invasion, adhesion) and growth. nih.gov | Downregulated nuclear and total β-catenin (in PANC-1); Suppressed TCF-dependent transcription. nih.gov |
| Pancreatic Cancer Xenografts (in vivo) | Repressed tumor growth and angiogenesis. nih.govoncotarget.com | Decreased microvessel density. nih.gov |
| CFPAC-1 Cell Line | Impaired cancer stem cell (CSC) stemness. nih.gov | Downregulated CSC markers CD24 and CD44. nih.govoncotarget.com |
| PANC-1 Supernatant on HUVECs | Inhibited angiogenesis (tube formation). nih.gov | Reduced secretion of VEGF, IL-6, IL-8, TNF-α. nih.govoncotarget.com |
Aberrant Wnt/β-catenin signaling is a hallmark of colorectal cancer (CRC), making it a prime target for therapeutic intervention. nih.govresearchgate.net Studies on the effect of FH535 in CRC models have shown significant anti-proliferative and anti-motility effects. nih.gov
In vitro experiments on the human colon cancer cell lines HT29 and SW480 demonstrated that FH535 significantly inhibited cell proliferation in a dose-dependent manner and suppressed their clonogenic ability. nih.govresearchgate.net Cell cycle analysis revealed that FH535 induced cell cycle arrest, significantly decreasing the proportion of cells in the S phase and increasing the proportion in the G0/G1 phase. nih.govresearchgate.net Furthermore, FH535 was shown to inhibit the migration and invasion of SW480 cells. researchgate.netnih.gov
Mechanistically, FH535 effectively targets the Wnt/β-catenin pathway in these cells. nih.gov It was found to downregulate key target genes of the pathway, including cyclin D1 and survivin, at both the mRNA and protein levels. nih.govnih.gov For its anti-motility effects, FH535 downregulated the expression of matrix metalloproteinase-7 (MMP-7) and matrix metalloproteinase-9 (MMP-9), as well as the epithelial-to-mesenchymal transition markers Snail and vimentin. nih.govnih.gov In HT29 cells, FH535 also reduced the expression of cancer stem cell markers CD24, CD44, and CD133. nih.govnih.gov In vivo studies using colon cancer xenografts confirmed that FH535 inhibited tumor growth. researchgate.netnih.gov
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| HT29, SW480 Cell Lines | Inhibited cell proliferation and colony formation; Induced G0/G1 cell cycle arrest. nih.govresearchgate.netsigmaaldrich.cn | Downregulated Cyclin D1, Survivin. nih.govnih.gov |
| SW480 Cell Line | Suppressed cell migration and invasion. researchgate.netnih.gov | Downregulated MMP-7, MMP-9, Snail, Vimentin. nih.govnih.gov |
| HT29 Cell Line | Repressed cancer stem cell marker expression. nih.gov | Downregulated CD24, CD44, CD133. nih.govnih.gov |
| Colon Cancer Xenografts (in vivo) | Inhibited tumor growth. researchgate.netnih.gov | N/A |
Activation of the Wnt/β-catenin pathway is observed in a significant portion of hepatocellular carcinomas (HCC). nih.gov FH535 has been investigated as a potential therapeutic agent targeting both HCC cells and liver cancer stem cells (LCSCs). nih.govplos.org
Studies using HCC cell lines, including HLF, PLC/PRF/5, Huh7, Hep3B, PLC, and HepG2, demonstrated that FH535 inhibits cell proliferation in a dose-dependent manner. spandidos-publications.complos.orgspandidos-publications.com This inhibition is associated with a decrease in the percentage of cells in the S phase of the cell cycle and the induction of apoptosis, as evidenced by the observation of pyknotic nuclei in treated cells. plos.orgspandidos-publications.com The compound was also shown to suppress the motility of HCC cells. spandidos-publications.comnih.gov
The mechanism of action involves the downregulation of key Wnt/β-catenin target genes. FH535 treatment reduced the expression of Cyclin D1 and Survivin. nih.govplos.org It also decreased the expression of matrix metalloproteinase 9 (MMP-9), which is consistent with its effect on cell motility. spandidos-publications.comnih.gov In HepG2 cells, FH535 was shown to decrease β-catenin protein expression and subsequently reduce the expression and production of inducible nitric oxide synthase (iNOS) and nitric oxide (NO), respectively, which may contribute to its anti-proliferative effects. spandidos-publications.com Importantly, FH535 was effective at inhibiting β-catenin-responsive reporter genes, confirming its activity against the signaling pathway in both LCSC and HCC cell lines. plos.org
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| LCSC, Huh7, Hep3B, PLC Cell Lines | Inhibited proliferation; Decreased percentage of cells in S phase. plos.org | Reduced expression of Cyclin D1 and Survivin. nih.govplos.org |
| HLF, PLC/PRF/5 Cell Lines | Suppressed cell proliferation and motility; Induced apoptosis. spandidos-publications.comnih.gov | Downregulated Cyclin D1 and MMP-9. spandidos-publications.comnih.gov |
| HepG2 Cell Line | Inhibited cell proliferation. spandidos-publications.com | Decreased β-catenin, iNOS mRNA, and NO production. spandidos-publications.com |
The Wnt signaling pathway is also activated in various types of breast cancer, where it is implicated in tumor progression and metastasis. nih.govnih.gov Preclinical research has shown that FH535 can inhibit malignant phenotypes in specific subtypes of breast cancer cells. nih.govplos.org
In vitro studies demonstrated that FH535 significantly inhibits the growth, migration, and invasion of triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and HCC38. nih.govnih.gov Notably, this inhibitory effect on growth was selective. When cultured in a three-dimensional type I collagen gel, which mimics an in vivo microenvironment, FH535 was a potent growth inhibitor for the TNBC cell lines but not for other non-TNBC cell lines such as MCF-7, T47D, or SK-Br3. nih.govplos.org Interestingly, the observed growth inhibition in TNBC cells was not accompanied by the induction of apoptosis. nih.govplos.org
Mechanistic analysis in MDA-MB-231 cells revealed that FH535 treatment markedly inhibited the expression of NEDD9 (Neural Precursor Cell Expressed, Developmentally Down-Regulated 9), a protein associated with cancer cell invasion and migration. nih.govnih.gov
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| MDA-MB-231, HCC38 (TNBC) | Inhibited cell growth, migration, and invasion. nih.govnih.gov | Markedly inhibited NEDD9 expression. nih.govnih.gov |
| MCF-7, T47D, SK-Br3 (non-TNBC) | Did not significantly inhibit growth in 3D collagen gels. nih.govplos.org | N/A |
The Wnt signaling pathway is known to be overactive in non-small cell lung cancer (NSCLC), presenting a potential therapeutic target. cellmolbiol.orgcellmolbiol.org Preclinical studies have evaluated FH535's effects, particularly in combination with standard chemotherapy.
In research involving the NSCLC cell line A549, FH535 demonstrated antiproliferative effects. cellmolbiol.org When used in combination with docetaxel (B913), a common chemotherapy agent, FH535 was shown to cause mitotic catastrophism, a form of cell death resulting from aberrant mitosis. cellmolbiol.org This combined treatment reduced mitotic activity and cell proliferation. cellmolbiol.org Importantly, the study also utilized the normal human lung fibroblast cell line BEAS-2B to assess toxicity. The findings indicated that FH535 caused little damage to these healthy lung cells, even at high doses, suggesting a potential therapeutic window. cellmolbiol.org
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| A549 (NSCLC) | Showed antiproliferative effect; Caused mitotic catastrophism when combined with docetaxel. cellmolbiol.org | Reduced mitotic activity and BrdU incorporation. cellmolbiol.org |
| BEAS-2B (Normal Lung) | Showed low toxicity. cellmolbiol.org | N/A |
Acquired radioresistance is a significant challenge in the treatment of esophageal cancer, and the Wnt/β-catenin pathway has been implicated in this process. nih.govd-nb.info Studies have investigated whether inhibiting this pathway with FH535 could re-sensitize resistant cancer cells to radiation.
Research was conducted on the radioresistant esophageal cancer cell line KYSE-150R. nih.gov Treatment with FH535 was found to significantly decrease the radiation survival fraction of these cells, indicating an increase in radiosensitivity. nih.govd-nb.info The mechanism for this sensitization appears to involve the impairment of DNA repair, as neutral comet assays showed that FH535 hinders the repair of DNA double-stranded breaks. nih.govd-nb.info
Furthermore, FH535 was shown to reverse the epithelial-to-mesenchymal transition (EMT) phenotype in KYSE-150R cells, a process associated with increased malignancy and treatment resistance. nih.gov This was evidenced by an increase in the expression of E-cadherin, an epithelial marker. nih.govd-nb.info The study confirmed that in the resistant KYSE-150R cells, the Wnt/β-catenin pathway was activated, and FH535 treatment led to a decrease in nuclear β-catenin. nih.gov
| Model System | Key Findings | Affected Markers/Pathways |
|---|---|---|
| KYSE-150R (Radioresistant) | Increased radiosensitivity and decreased radiation survival fraction. nih.govd-nb.info | Impaired DNA double-stranded break repair. nih.gov |
| Reversed EMT phenotype. nih.gov | Increased E-cadherin expression. nih.govd-nb.info | |
| Inhibited Wnt/β-catenin pathway. nih.gov | Decreased nuclear β-catenin expression. nih.gov |
Osteosarcoma Preclinical Investigations with FH535 Sodium Salt
Preclinical research has identified FH535 as a compound with significant inhibitory effects on osteosarcoma (OS), the most prevalent primary malignant bone tumor in children and adolescents. plos.org Studies have demonstrated that FH535 is cytotoxic across a range of osteosarcoma cell lines while being well-tolerated by normal human osteoblast cells. researchgate.net This selective toxicity highlights its potential as a targeted therapeutic agent.
In vitro studies have shown that FH535 effectively suppresses the proliferation, invasion, and migration of osteosarcoma cells. plos.org The mechanism underlying these effects is linked to its ability to downregulate the Wnt/β-catenin signaling pathway, which is frequently activated aberrantly in this type of cancer. plos.orgresearchgate.net Specifically, FH535 has been found to inhibit the enzymatic activity of tankyrase 1/2 (TNKS1/2). researchgate.netnih.gov This inhibition prevents the degradation of Axin2, a key component of the β-catenin destruction complex, ultimately suppressing Wnt signaling. researchgate.netnih.gov Further mechanistic analysis revealed that FH535 also inhibits the auto-modification of PARP1, which may contribute to its anti-cancer effects. researchgate.netnih.gov
The downstream consequences of this pathway inhibition include the reduced expression of critical proteins involved in tumor progression, such as Cyclin D1 and matrix metalloproteinase-2 (MMP-2). plos.org Cyclin D1 is essential for cell cycle progression, and its downregulation contributes to the observed inhibition of tumor growth both in vitro and in vivo. plos.org In xenograft mouse models, administration of FH535 led to a reduction in the size of osteosarcoma tumors. plos.org
Furthermore, preclinical investigations have explored the efficacy of FH535 in chemotherapy-resistant osteosarcoma. An in vitro model of doxorubicin-resistant OS cells was found to be highly responsive to treatment with FH535, suggesting that Wnt-targeting therapeutics could be a promising strategy for cases of recurrent or resistant osteosarcoma. researchgate.netnih.gov
Table 1: Summary of Preclinical Findings for FH535 in Osteosarcoma
| Model System | Key Findings | Reported Mechanism of Action | Reference |
|---|---|---|---|
| F5M2 Osteosarcoma Cells (in vitro) | Inhibited cell proliferation, invasion, and migration. | Downregulation of Wnt/β-catenin signaling; reduced expression of Cyclin D1 and MMP-2. | plos.org |
| F5M2 Xenograft (in vivo) | Suppressed tumor growth and reduced tumor size. | Inhibition of Cyclin D1. | plos.org |
| 143b, U2OS, SaOS-2, HOS, K7M2 Osteosarcoma Cell Lines (in vitro) | Exhibited high cytotoxicity to OS cells but not to normal human osteoblasts. Inhibited cell viability and colony-forming ability. | Inhibition of Wnt signaling through tankyrase 1/2 and PARP1. | researchgate.net |
| Doxorubicin-Resistant OS Cells (in vitro) | Cells demonstrated high sensitivity and responsiveness to FH535 treatment. | Inhibition of Wnt signaling pathway, which may be a dependency in chemoresistant cells. | researchgate.netnih.gov |
Biliary Tract Cancer Preclinical Investigations with this compound
Preclinical research into the effects of FH535 on biliary tract cancer (BTC) is less extensive than for other malignancies, but initial studies have indicated its potential activity. Biliary tract cancers are a heterogeneous group of aggressive malignancies where standard chemotherapy offers limited benefits, creating a need for novel targeted therapies. nih.govcreighton.edu
The Wnt/β-catenin signaling pathway, a primary target of FH535, plays a role in the pathology of cholangiocarcinoma (CCA), a major form of BTC. mdpi.com In a comparative study evaluating several Wnt/β-catenin inhibitors, FH535 was identified as the most potent compound against human biliary tract cancer cells cultured in vitro. plos.orguky.edu This finding suggests that the molecular pathways targeted by FH535 are active and relevant in BTC cells. The superior potency of FH535 in this context may be linked to its dual inhibitory action on both the Wnt/β-catenin pathway and peroxisome proliferator-activated receptors (PPARs). plos.orguky.edu While these initial in vitro results are promising, further preclinical investigations, including in vivo models, are needed to fully establish the therapeutic potential of FH535 for patients with biliary tract cancer. nih.gov
Investigational Combinatorial Strategies with this compound (e.g., with Sorafenib)
To enhance therapeutic efficacy and overcome potential resistance, FH535 has been investigated in combination with other anti-cancer agents, most notably the multi-kinase inhibitor Sorafenib (B1663141). uky.edunih.gov These preclinical studies have focused primarily on hepatocellular carcinoma (HCC), where both the Wnt/β-catenin and Ras/Raf/MAPK pathways (targeted by Sorafenib) are often dysregulated. uky.edu
Research demonstrates a potent synergistic effect when FH535 and Sorafenib are used in combination. uky.edunih.gov This combination therapy leads to a significant inhibition of HCC cell and liver cancer stem cell (LCSC) proliferation, going beyond the effects of either drug used alone. nih.gov The primary mechanism for this synergy is the simultaneous disruption of two critical cellular energy pathways: mitochondrial respiration and glycolysis. uky.edu While single-agent treatments had varied effects on these pathways depending on the cell line, the combination of FH535 and Sorafenib consistently and significantly reduced both processes, effectively creating a bioenergetic crisis within the cancer cells. uky.edu
This disruption of cellular bioenergetics precedes the induction of apoptosis (programmed cell death). uky.edu The combination treatment has been shown to enhance the cleavage of poly (ADP-ribose) polymerase (PARP) and inhibit the levels of key survival proteins such as Cyclin D1, Bcl-2, and c-MYC, further promoting cancer cell death. nih.gov These findings support the therapeutic potential of combining FH535 with Sorafenib as a strategy to target the metabolic plasticity and heterogeneity of tumors like HCC. uky.eduresearchgate.net
Table 2: Effects of FH535 and Sorafenib Combination in Preclinical HCC Models
| Cell Lines | Observed Effect of Combination | Underlying Mechanism | Reference |
|---|---|---|---|
| Huh7, PLC/PRF/5 (HCC Cells) | Synergistic inhibition of cell proliferation. | Simultaneous and significant reduction of both mitochondrial respiration and glycolytic rates. | uky.edu |
| HCC Cells and Liver Cancer Stem Cells | Enhanced induction of apoptosis. | Increased cleaved PARP; inhibition of Cyclin D1, Bcl-2, survivin, and c-MYC. | nih.gov |
| Huh7 Cells | Disruption of autophagic flux. | Contributory effect of Wnt/β-catenin pathway inhibition by FH535. | nih.gov |
| HCC Xenograft Mouse Model | Decreased tumor progression. | Inhibition of Wnt/β-catenin pathway. | nih.gov |
Research in Metabolic Disorders (General Research Directions)
The investigational scope of FH535 extends beyond oncology into the field of metabolic disorders. This research direction is primarily based on its established mechanism as a dual inhibitor of both the Wnt/β-catenin signaling pathway and peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARδ. nih.gov
PPARs are ligand-activated transcription factors that play a central role in the regulation of systemic metabolism. nih.govmdpi.com PPARγ is a master regulator of adipogenesis (fat cell formation), lipid metabolism, and insulin (B600854) sensitivity, making it a key therapeutic target for metabolic diseases like type 2 diabetes. nih.govfrontiersin.org Pharmacological agonists of PPARγ, such as thiazolidinediones, have been used as potent insulin-sensitizing drugs. mdpi.com
Given that FH535 acts as an antagonist of PPARγ and PPARδ, its potential to modulate these critical metabolic pathways is a subject of research interest. nih.gov By inhibiting PPAR signaling, FH535 could influence gene networks involved in glucose homeostasis, lipid storage, and inflammation. nih.govmdpi.com Furthermore, RNA sequencing analysis of cancer cells treated with FH535 has revealed that the compound prominently alters multiple biological pathways associated with metabolism. nih.gov
The intersection of the Wnt/β-catenin pathway and metabolism is also an area of active investigation. Aberrant Wnt signaling is known to contribute to metabolic reprogramming in cancer cells, a process that allows for enhanced cell growth and proliferation. mdpi.com The ability of FH535 to inhibit both PPAR and Wnt signaling suggests its potential application in studying and possibly intervening in diseases characterized by dysregulated cellular metabolism.
Advanced Methodologies and Research Approaches in Fh535 Sodium Salt Studies
In Vitro Cell Culture Models
In vitro studies, utilizing established cell lines, have been a cornerstone of FH535 research, allowing for controlled and detailed examination of its cellular and molecular effects.
Selection and Characterization of Diverse Carcinoma Cell Lines for FH535 Sodium Salt Studies
A wide array of carcinoma cell lines has been employed in studies of FH535, reflecting the broad interest in its activity across different cancer types. The selection of these cell lines is critical, as each possesses unique genetic and phenotypic characteristics that can influence the experimental outcomes. Researchers have utilized cell lines derived from various human cancers, including but not limited to colorectal, gastric, hepatocellular, breast, lung, pancreatic, and prostate cancers.
For instance, in colorectal cancer research, cell lines such as SW480 and HCT116 have been prominent models. axonmedchem.com Gastric cancer studies have frequently involved the SGC-7901 and BGC-823 cell lines. The effects of FH535 on hepatocellular carcinoma have been investigated using Huh7 and Hep3B cells. In the context of breast cancer, various cell lines have been used to explore the compound's impact. Research into lung cancer has utilized cell lines like A549 and H1299. Pancreatic cancer studies have often employed PANC-1 and BxPC-3 cells. For prostate cancer, the PC-3 and DU145 cell lines have been instrumental in castration-resistant prostate cancer (CRPC) models.
The diversity of cell lines extends to other cancers as well, including melanoma (A375, B16F10), anaplastic thyroid cancer (SW1736, 8505C), osteosarcoma (U2OS, MG-63), ovarian cancer (SKOV3, OVCAR-3), bladder cancer (T24, 5637), cervical cancer (HeLa, SiHa), oral squamous cell carcinoma (SCC-9, CAL-27), glioblastoma (U87, U251), renal cell carcinoma (786-O, ACHN), nasopharyngeal carcinoma (CNE-1, CNE-2), esophageal squamous cell carcinoma (EC9706, Eca-109), gallbladder cancer (GBC-SD, SGC-996), salivary adenoid cystic carcinoma (SACC-83, SACC-LM), thyroid carcinoma (TPC-1, B-CPAP), tongue squamous cell carcinoma (SCC-4, SCC-25), urothelial carcinoma of the bladder (T24, J82), vulvar squamous cell carcinoma (A431, SW954), laryngeal squamous cell carcinoma (Hep-2, AMC-HN-8), hypopharyngeal squamous cell carcinoma (FaDu, Detroit 562), and mucoepidermoid carcinoma (MEC-1, MEC-2).
This extensive use of diverse cell lines allows for a broad screening of FH535's activity and provides insights into cancer types that may be particularly susceptible to its effects.
Table 1: Selected Carcinoma Cell Lines Used in this compound Research
| Cancer Type | Cell Lines | References |
|---|---|---|
| Colorectal Cancer | SW480, HCT116 | axonmedchem.com |
| Gastric Cancer | SGC-7901, BGC-823 | |
| Hepatocellular Carcinoma | Huh7, Hep3B | |
| Melanoma | A375, B16F10 | |
| Anaplastic Thyroid Cancer | SW1736, 8505C | |
| Osteosarcoma | U2OS, MG-63 | |
| Prostate Cancer (CRPC) | PC-3, DU145 | |
| Lung Cancer | A549, H1299 | |
| Pancreatic Cancer | PANC-1, BxPC-3 | |
| Bladder Cancer | T24, 5637 | |
| Cervical Cancer | HeLa, SiHa |
Cell Viability and Proliferation Assays (e.g., MTS, CCK8, Resazurin, Colony Formation Assays)
A fundamental aspect of in vitro FH535 research is the assessment of its impact on cancer cell viability and proliferation. Various quantitative assays are employed for this purpose. Commonly used methods include MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and CCK-8 (Cell Counting Kit-8) assays, which are colorimetric assays that measure the metabolic activity of viable cells. These studies have consistently shown that FH535 inhibits the proliferation of various cancer cell lines in a dose- and time-dependent manner.
In addition to short-term proliferation assays, colony formation assays are utilized to evaluate the long-term effects of FH535 on the ability of single cells to grow into colonies. This assay provides insight into the compound's cytostatic or cytotoxic effects over a more extended period.
Cell Motility and Invasion Assays (e.g., Wound Healing, Transwell Assays, Adhesion Assays)
The metastatic potential of cancer cells is a critical area of investigation, and in vitro assays are essential for studying the effects of FH535 on cell motility and invasion. The wound healing assay, or scratch assay, is a straightforward method to assess cell migration. In this assay, a "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is measured. Studies have demonstrated that FH535 can suppress the migration of gastric cancer and osteosarcoma cells.
Transwell assays, also known as Boyden chamber assays, are used to evaluate both cell migration and invasion. For migration assays, cells are placed in the upper chamber of a Transwell insert and allowed to migrate through a porous membrane to the lower chamber. To assess invasion, the membrane is coated with a basement membrane extract, such as Matrigel, which mimics the extracellular matrix. FH535 has been shown to inhibit the invasion and migration of gastric cancer, breast cancer, and osteosarcoma cells in Transwell assays.
Flow Cytometry for Cell Cycle Analysis and Phenotypic Characterization
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In FH535 research, flow cytometry is frequently employed for cell cycle analysis. By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified. Multiple studies have reported that FH535 can induce cell cycle arrest, often at the G0/G1 or G1 phase, in various cancer cell lines, including hepatocellular carcinoma and castration-resistant prostate cancer cells. This arrest prevents the cells from progressing through the cell cycle and dividing.
Furthermore, flow cytometry can be used for phenotypic characterization by labeling cells with fluorescently tagged antibodies against specific cell surface or intracellular proteins. This allows for the identification and quantification of cell populations with distinct characteristics.
In Vivo Preclinical Animal Models
To complement in vitro findings, in vivo studies using preclinical animal models are crucial for evaluating the efficacy of FH535 in a more complex biological system.
Establishment and Utilization of Xenograft Models for this compound Evaluation
Xenograft models are the most common in vivo approach for studying the effects of FH535. These models involve the transplantation of human cancer cells into immunodeficient mice, typically nude mice. Once the tumors are established, the mice are treated with FH535, and tumor growth is monitored over time.
The establishment of xenograft models has been reported for a variety of cancer types. For instance, FH535 has been shown to suppress the growth of SGC-7901 gastric cancer xenografts, breast cancer xenografts, and U2OS osteosarcoma xenografts. Similarly, in vivo experiments have demonstrated that FH535 can inhibit the growth of endometrial cancer xenografts and castration-resistant prostate cancer xenografts (using PC-3 cells). Furthermore, the compound has been shown to suppress the growth of colorectal cancer xenografts, including those derived from HCT116 cells. These in vivo studies provide critical evidence of FH535's anti-tumor activity in a living organism and are a vital step in the preclinical evaluation of its therapeutic potential.
Development and Application of Genetically Engineered Mouse Models (e.g., K-ras, p53, APC alterations)
Genetically engineered mouse models (GEMMs) and xenograft models are crucial for evaluating the in vivo efficacy of FH535. Studies have frequently utilized nude mice xenograft models, where human cancer cells with specific genetic alterations are implanted to study tumor growth and the effects of treatment.
For instance, the anti-tumor effects of FH535 have been demonstrated in xenograft models using human colon cancer cell lines HT29 and SW480. nih.govresearchgate.net These cell lines are particularly relevant as they harbor mutations in key genes like p53 and APC, which are common drivers in colorectal cancer. nih.govresearchgate.net In these models, administration of FH535 has been shown to significantly inhibit the growth of colon cancer xenografts. nih.gov The Apc+/Min mouse, a well-established genetic model that spontaneously develops intestinal adenomas due to a germline mutation in the Apc gene, serves as a key model for studying intestinal tumorigenesis driven by aberrant Wnt signaling. mdpi.com
Similarly, pancreatic cancer xenograft models have been instrumental in assessing FH535's therapeutic potential. nih.govmedchemexpress.com In a study using pancreatic cancer xenografts, mice treated with FH535 exhibited significantly suppressed tumor formation. nih.gov Immunohistochemical analysis of these tumors revealed that FH535 repressed the expression of Ki-67, a cellular marker for proliferation, indicating an in vivo anti-proliferative effect. nih.gov Notably, in these mouse model studies, FH535 treatment was reported to be well-tolerated, with no significant body weight loss observed in the treated groups compared to controls. nih.gov
Molecular Biology and Biochemistry Techniques
A variety of molecular and biochemical techniques are fundamental to dissecting the mechanisms through which FH535 exerts its effects at the cellular level. These methods allow for precise measurement of changes in gene and protein expression, as well as the activity of specific signaling pathways.
Gene Expression Profiling (e.g., RT-qPCR, mRNA Microarrays, RNA Sequencing)
Gene expression profiling has been a cornerstone in understanding the molecular impact of FH535 on cancer cells. These techniques reveal how FH535 alters the transcriptional landscape, leading to its anti-cancer effects.
Real-Time Quantitative PCR (RT-qPCR) is used to quantify the expression of specific target genes. Studies have employed RT-qPCR to show that FH535 downregulates key target genes of the Wnt/β-catenin pathway. nih.gov In colon cancer cells, FH535 treatment led to a dose-dependent decrease in the mRNA levels of Cyclin D1 and survivin, both of which are involved in cell cycle progression and survival. nih.govresearchgate.net The expression of other Wnt target genes, such as LEF1 and AXIN2, was also suppressed by FH535. researchgate.net Furthermore, RT-qPCR has been used to demonstrate the downregulation of genes involved in cell motility, such as MMP-7 and MMP-9. nih.govresearchgate.net In studies on pancreatic cancer, FH535 was found to repress the mRNA expression of cancer stem cell markers CD24 and CD44. nih.gov
mRNA Microarrays and RNA Sequencing (RNA-seq) provide a global, unbiased view of the transcriptome. Microarray analysis of pancreatic cancer cells treated with FH535 revealed differential expression of 685 annotated genes. nih.gov Gene Ontology (GO) analysis of these genes indicated their involvement in a wide range of functions, including cell cycle, DNA replication, and stem cell maintenance. nih.gov Specifically, microarray data showed that FH535 treatment altered the expression of numerous angiogenesis-related genes. nih.gov Similarly, RNA-seq performed on colon cancer cells treated with FH535 identified significant alterations in multiple biological pathways, including DNA replication, cell cycle, and metabolism, further clarifying the compound's broad anti-cancer effects. nih.gov
| Gene | Technique | Cancer Type | Effect of FH535 | Reference |
|---|---|---|---|---|
| Cyclin D1 (CCND1) | RT-qPCR | Colon Cancer | Downregulated | nih.govresearchgate.net |
| Survivin (BIRC5) | RT-qPCR | Colon Cancer | Downregulated | nih.govresearchgate.net |
| LEF1 | RT-qPCR | Colon Cancer | Downregulated | researchgate.net |
| AXIN2 | RT-qPCR | Colon Cancer, Osteosarcoma | Downregulated | researchgate.netresearchgate.net |
| MMP-7 | RT-qPCR | Colon Cancer | Downregulated | nih.govresearchgate.net |
| MMP-9 | RT-qPCR | Colon Cancer | Downregulated | nih.govresearchgate.net |
| CD24 | RT-qPCR | Pancreatic Cancer | Downregulated | nih.gov |
| CD44 | RT-qPCR | Pancreatic Cancer | Downregulated | nih.gov |
| Angiogenesis-related genes (e.g., ANGPT2, VEGF) | mRNA Microarray | Pancreatic Cancer | Downregulated | nih.gov |
Protein Expression Analysis (e.g., Western Blotting, Immunofluorescence, Antibody Arrays, Immunohistochemistry)
Analyzing changes at the protein level is critical to confirm that the transcriptional changes observed translate into functional alterations.
Western Blotting is a widely used technique to detect and quantify specific proteins. In studies of FH535, Western blotting has confirmed the downregulation of β-catenin protein levels in SW480 colon cancer cells. researchgate.net It also verified the reduced expression of downstream targets like Cyclin D1 and survivin in both HT29 and SW480 cells. nih.govresearchgate.net The expression of proteins involved in epithelial-mesenchymal transition and motility, such as Snail and vimentin, was also shown to be downregulated by FH535. nih.gov In esophageal cancer cells, Western blotting demonstrated that FH535 treatment led to a decrease in nuclear β-catenin while slightly increasing cytoplasmic levels. researchgate.net
Immunofluorescence allows for the visualization of protein localization within cells. This technique has been used to show that FH535 represses the nuclear translocation of β-catenin. researchgate.net In radioresistant esophageal cancer cells, immunofluorescence analysis confirmed the Western blot findings, showing reduced β-catenin signal in the nucleus after treatment. researchgate.net
Antibody Arrays enable the simultaneous measurement of multiple proteins. An antibody array was used to analyze the protein expression of angiogenesis-related factors in pancreatic cancer cells treated with FH535. nih.gov This analysis revealed that FH535 downregulated a suite of proangiogenic proteins, including bFGF, IFN-γ, TIMP1, TIMP2, VEGFA, and ANGPT1, among others. nih.gov
Immunohistochemistry (IHC) is used to examine protein expression in tissue sections. In vivo, IHC staining of tumor xenografts from FH535-treated mice showed lower expression of the proliferation marker Ki-67 compared to controls. nih.gov IHC has also been used to correlate the expression of nuclear β-catenin with microvessel density in pancreatic cancer tissues, establishing a link between Wnt pathway activation and angiogenesis. nih.gov
Reporter Gene Assays (e.g., TOPFlash Luciferase Assay for TCF-Dependent Transcription)
Reporter gene assays are essential for quantifying the activity of specific transcription factors and signaling pathways. The TOPFlash luciferase assay is the gold standard for measuring Wnt/β-catenin signaling activity. jcancer.org This assay utilizes a reporter construct containing TCF-binding elements upstream of a luciferase gene. jcancer.orgaacrjournals.org Activation of the Wnt pathway leads to β-catenin/TCF complex formation and subsequent luciferase expression.
Numerous studies have used the TOPFlash assay to confirm that FH535 is a potent inhibitor of TCF-dependent transcription. nih.govaacrjournals.org In hepatocellular carcinoma (HCC) cells, liver cancer stem cells (LCSC), and osteosarcoma cells, FH535 has been shown to significantly inhibit both basal and stimulated TOPFlash activity. researchgate.netplos.orgresearchgate.net For example, in LCSC and HCC cell lines, the activation of the pathway by lithium chloride (LiCl) was robustly inhibited by FH535 in a dose-dependent manner. plos.orgresearchgate.net The use of a control plasmid, FOPFlash, which contains mutated TCF-binding sites, confirms the specificity of the inhibition. jcancer.orgplos.orgresearchgate.net These results provide direct evidence that FH535 functionally antagonizes the transcriptional output of the canonical Wnt/β-catenin pathway. aacrjournals.orgplos.org
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Target Gene Identification
Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to identify the genome-wide binding sites of a specific protein, such as a transcription factor. This technique provides direct insight into the genes regulated by that protein.
In the context of FH535 research, β-catenin ChIP-seq has been employed to identify the direct target genes of the Wnt/β-catenin pathway in pancreatic cancer cells. nih.gov By immunoprecipitating chromatin with an antibody against β-catenin and then sequencing the associated DNA, researchers can map the genomic locations where β-catenin is bound. nih.govresearchgate.net Subsequent Gene Ontology (GO) analysis of the genes identified through ChIP-seq revealed an enrichment for those involved in the regulation of angiogenesis, providing a direct mechanistic link between β-catenin's transcriptional activity and this critical cancer hallmark. nih.gov
Zymography for Enzyme Activity Assessment (e.g., MMPs)
Zymography is a specialized electrophoretic technique used to detect the activity of hydrolytic enzymes, most notably matrix metalloproteinases (MMPs). nih.govnih.gov The method involves separating proteins on a polyacrylamide gel that is co-polymerized with a substrate, such as gelatin for gelatinases like MMP-2 and MMP-9. nih.govabcam.com After electrophoresis, the gel is incubated in conditions that allow the enzymes to renature and digest the substrate. Areas of enzymatic activity appear as clear bands against a stained background. youtube.com
This technique has been applied to study the effect of FH535 on cancer cell motility. nih.gov Since MMPs play a crucial role in the degradation of the extracellular matrix, facilitating invasion and metastasis, their activity is a key target. In studies with SW480 colon cancer cells, gelatin zymography was performed on conditioned media to assess the activity of secreted MMP-9. nih.govresearchgate.net The results indicated that FH535 treatment significantly suppressed the gelatinase activity of MMP-9, consistent with the observed downregulation of MMP-9 mRNA expression. nih.govresearchgate.net This provides functional evidence that FH535 can inhibit the enzymatic machinery required for cancer cell invasion.
Studies on Protein-Protein Interactions influenced by this compound
The small molecule FH535 is recognized as a dual inhibitor that perturbs critical protein-protein interactions within two major signaling pathways: the Wnt/β-catenin pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. sigmaaldrich.comnih.gov Research indicates that FH535 functions by antagonizing the transcriptional activity mediated by the β-catenin/T-cell factor (TCF) complex. sigmaaldrich.comnih.govsemanticscholar.org In the canonical Wnt signaling pathway, the nuclear accumulation of β-catenin and its subsequent interaction with TCF/lymphoid enhancer factor (LEF) family transcription factors is a pivotal event for activating downstream target genes. nih.govnih.gov FH535 has been shown to inhibit this crucial interaction, leading to the downregulation of Wnt target genes such as LEF1, AXIN2, cyclin D1, and survivin. nih.govresearchgate.net
Furthermore, FH535 disrupts the interaction between β-catenin and PPARγ. sigmaaldrich.com Unlike PPARγ-selective inhibitors such as GW9662, which act via covalent modification of a cysteine residue in the ligand-binding site, FH535's mechanism for blocking the β-catenin/PPARγ interaction is distinct and does not involve this covalent modification. sigmaaldrich.com This inhibitory action on coactivator and β-catenin recruitment to PPARs highlights a unique mechanism of action for FH535. nih.gov The compound's ability to interfere with these specific protein complexes underscores its role as a modulator of signaling pathways central to cell proliferation and metabolism. nih.govresearchgate.netnih.gov
Bioenergetics and Metabolomics Approaches
Recent studies have employed bioenergetics and metabolomics to investigate the broader cellular impacts of FH535, revealing that its effects extend beyond direct inhibition of signaling pathways to fundamental processes of cellular energy metabolism. nih.govnih.gov These approaches have demonstrated that FH535 functions as a mitochondrial uncoupler, significantly altering the bioenergetic state of the cell. nih.gov This finding provides a mechanistic link between the compound's observed effects on signaling pathways and its impact on cellular energy production and metabolic homeostasis. nih.gov
Investigations into the mitochondrial effects of FH535 have shown that it directly targets mitochondrial function, behaving similarly to classical mitochondrial proton uncouplers like Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP). nih.gov As a mitochondrial uncoupler, FH535 disrupts the proton gradient across the inner mitochondrial membrane, which is essential for oxidative phosphorylation (OXPHOS). nih.govresearchgate.net
This disruption leads to two key measurable effects:
Increased Oxygen Consumption Rate (OCR): By dissipating the proton gradient, uncouplers cause the electron transport chain to work at a maximal rate to try and re-establish the gradient, leading to a rapid consumption of oxygen. Studies using Seahorse XF Analyzers have confirmed that FH535 increases the OCR in a dose-dependent manner, an effect that is blocked by inhibitors of the electron transport chain such as Rotenone (B1679576) and Antimycin A. nih.gov
Reduced Mitochondrial Membrane Potential (ΔΨm): The proton gradient generates the mitochondrial membrane potential. By allowing protons to leak back into the mitochondrial matrix, FH535 causes a significant reduction in this potential. nih.govresearchgate.net This has been confirmed through staining with potential-sensitive dyes like tetramethylrhodamine (B1193902) methyl ester (TMRM). nih.gov
| Parameter | Observed Effect | Methodology | Supporting Evidence |
|---|---|---|---|
| Oxygen Consumption Rate (OCR) | Increased | Seahorse XF Analyzer | FH535 treatment increased OCR, similar to the uncoupler FCCP. This increase was inhibited by electron transport chain inhibitors. nih.gov |
| Mitochondrial Membrane Potential (ΔΨm) | Decreased | Tetramethylrhodamine methyl ester (TMRM) Staining / Flow Cytometry | FH535 treatment significantly reduced the mitochondrial membrane potential. nih.govresearchgate.net |
The mitochondrial uncoupling activity of FH535 directly impacts cellular metabolic fluxes, forcing a shift in substrate utilization to compensate for the inefficient mitochondrial energy production. nih.gov By inhibiting ATP synthesis via oxidative phosphorylation, FH535 induces a state of bioenergetic stress. nih.govnih.gov Cells respond to this stress by upregulating alternative, less efficient pathways for ATP generation.
Specifically, a decrease in mitochondrial ATP production leads to a corresponding increase in the rate of glycolytic ATP production. nih.gov This metabolic shift indicates an increased reliance on glycolysis to meet the cell's energy demands. Evidence from RNA sequencing of cancer cells treated with FH535 further supports this, revealing significant alterations in multiple biological pathways associated with metabolism. nih.govresearchgate.netnih.gov This forced reliance on glycolysis represents a major change in the cell's metabolic flux, moving away from mitochondrial respiration as the primary source of energy.
The bioenergetic shift induced by FH535 has direct consequences on the levels of key intracellular molecules like ATP and Reactive Oxygen Species (ROS).
Intracellular ATP Levels: As a direct result of inhibiting mitochondrial oxidative phosphorylation, FH535 causes a significant decrease in the rate of ATP production within the mitochondria. nih.govresearchgate.net This reduction in cellular ATP alters the AMP/ATP ratio, which serves as a critical sensor of cellular energy status and leads to the activation of AMP-activated protein kinase (AMPK). nih.gov The inhibition of the Wnt/β-catenin pathway is also linked to this ATP depletion, as several steps in the pathway, including β-catenin's nuclear import and subsequent chromatin remodeling, are ATP-dependent processes. nih.gov
| Molecule | Observed Effect | Underlying Mechanism | Supporting Evidence |
|---|---|---|---|
| Intracellular ATP | Decreased (from mitochondria) | Inhibition of oxidative phosphorylation due to mitochondrial uncoupling. | FH535 was found to decrease the rate of ATP production in mitochondria, leading to an altered AMP/ATP ratio and activation of AMPK. nih.gov |
| Reactive Oxygen Species (ROS) | Altered | Disruption of the electron transport chain and mitochondrial transmembrane potential. | The tightly regulated synthesis of mitochondrial ROS is essential for cellular redox homeostasis and is altered by mitochondrial uncouplers like FH535. researchgate.net |
Future Directions and Emerging Research Avenues for Fh535 Sodium Salt
Deeper Elucidation of FH535 Sodium Salt's Multi-Targeting Modalities
FH535 is recognized as a dual inhibitor, primarily targeting the Wnt/β-catenin and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. nih.govnih.gov Future research aims to dissect the intricacies of this dual inhibition. Mechanistically, FH535 has been shown to antagonize both PPARγ and PPARδ ligand-dependent activation. nih.govaacrjournals.org Its inhibitory effect on β-catenin/Tcf activity is notably reduced in cells with a deletion of the PPARδ gene, suggesting a functional link between the two pathways in the context of FH535's action. nih.govresearchgate.net
A key finding is that FH535 inhibits the recruitment of coactivators, specifically β-catenin and Glucocorticoid Receptor-Interacting Protein 1 (GRIP1), to PPARs. nih.govaacrjournals.org This action prevents the formation of transcriptionally active complexes. Unlike some other PPAR antagonists such as GW9662, FH535's ability to repress β-catenin recruitment is linked to its unique capacity to inhibit the Wnt/β-catenin signaling pathway. nih.govaacrjournals.org Further investigations are needed to understand the precise molecular interactions and conformational changes induced by FH535 that lead to this dual inhibitory profile. Understanding whether FH535 affects other signaling pathways, either directly or indirectly, is also a critical area of future study. plos.orgnih.gov
Development of Advanced Preclinical Models to Further Characterize this compound's Effects
To date, the effects of FH535 have been predominantly studied in 2D cell cultures and in vivo xenograft models using various cancer cell lines, including those from the colon, pancreas, and liver. nih.govnih.gov While these models have been instrumental, there is a growing need for more sophisticated preclinical systems that better recapitulate human physiology and tumor complexity.
The development and use of organoid models, which are three-dimensional (3D) cultures derived from stem cells or patient tissues, represent a significant step forward. nih.govbroadinstitute.orgmdpi.com Organoids can mimic the cellular architecture and functionality of the tissue of origin, offering a more physiologically relevant system to study drug responses. nih.govbroadinstitute.orgyoutube.com Establishing patient-derived organoids (PDOs) from various tumors could provide a platform for personalized medicine approaches, allowing for the preclinical assessment of FH535's efficacy on an individual basis. mdpi.comyoutube.com Furthermore, co-culture systems that incorporate immune cells or stromal cells with tumor organoids can be used to model the tumor microenvironment more accurately.
Another advanced model is the patient-derived xenograft (PDX) model, where tumor tissue from a patient is directly implanted into an immunodeficient mouse. These models are known to better retain the genetic and phenotypic heterogeneity of the original tumor compared to cell line-derived xenografts. Utilizing PDX models will be crucial for evaluating the in vivo efficacy of FH535 in a context that more closely mirrors clinical scenarios.
Integrative Omics Approaches to Uncover Novel Regulatory Networks Influenced by this compound
To obtain a comprehensive understanding of FH535's cellular impact, integrative omics approaches are essential. Microarray and RNA-sequencing (RNA-seq) studies have already begun to shed light on the global transcriptomic changes induced by FH535. For instance, RNA-seq analysis of colon cancer cells treated with FH535 revealed significant alterations in multiple biological pathways, including those related to DNA replication, cell cycle, and metabolism. nih.govresearchgate.net Microarray analyses in pancreatic cancer cells have identified changes in the expression of genes involved in cell migration, such as those related to focal adhesion and junctional regulation. nih.govtandfonline.com
Future studies should integrate multi-omics data, including transcriptomics, proteomics, and metabolomics, to build a more complete picture of the regulatory networks perturbed by FH535. For example, combining proteomic data on protein expression and post-translational modifications with transcriptomic data can reveal discrepancies between mRNA and protein levels, highlighting post-transcriptional regulatory mechanisms. Metabolomic analysis can uncover changes in cellular metabolism that result from the inhibition of Wnt/β-catenin and PPAR pathways, both of which are linked to metabolic regulation. Such integrative approaches will be key to identifying novel downstream effectors and potential off-target effects of FH535.
Exploration of this compound's Role in Modulating Tumor Microenvironment Components
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. nih.gov Emerging evidence suggests that FH535 can remodel the TME. nih.gov One of the key findings is its ability to repress angiogenesis, the formation of new blood vessels. nih.gov In pancreatic cancer models, FH535 was shown to decrease the secretion of pro-angiogenic cytokines like Vascular Endothelial Growth Factor (VEGF), Interleukin-6 (IL-6), and IL-8. nih.gov This leads to a reduction in microvessel density in tumors. nih.gov
Further research is needed to explore FH535's impact on other crucial components of the TME, such as immune cells and cancer-associated fibroblasts (CAFs). The Wnt/β-catenin pathway is known to regulate immune cell infiltration and function within the TME. cancerbiomed.org For instance, activation of this pathway in tumor cells can lead to defective recruitment of dendritic cells and resistance to T-cell-mediated immunity. cancerbiomed.org Investigating whether FH535 can reverse this immune suppression by inhibiting Wnt/β-catenin signaling is a promising area of research. This could involve studying changes in the populations of tumor-infiltrating lymphocytes (TILs), macrophages, and myeloid-derived suppressor cells (MDSCs) in preclinical models following FH535 treatment. plos.org
Comparative Studies of this compound with Other Pathway Modulators
To better define the therapeutic niche of FH535, comparative studies with other modulators of the Wnt/β-catenin and PPAR pathways are essential. Several other Wnt pathway inhibitors, such as ICG-001, XAV939, and LGK974, have been developed. nih.govnih.gov
A direct comparison with ICG-001, which also targets the β-catenin/CBP interaction, revealed different effects on AMPK activation; FH535 was found to induce AMPK phosphorylation, whereas ICG-001 did not. nih.gov This suggests that despite targeting the same pathway, these inhibitors can have distinct downstream effects. Studies comparing FH535 with XAV939, a tankyrase inhibitor that promotes β-catenin degradation, showed that FH535 was more potent in inhibiting the proliferation of liver cancer stem cells. plos.org
Future comparative analyses should focus on a broader range of inhibitors and evaluate multiple endpoints, including specificity, potency, and effects on different cancer types and TME components. These studies will help to delineate the unique advantages of FH535's dual-targeting mechanism and inform its potential clinical applications, either as a monotherapy or in combination with other agents. cancerbiomed.org
Long-Term Effects of this compound on Cellular Homeostasis and Adaptation Mechanisms
While short-term studies have demonstrated the anti-proliferative and pro-apoptotic effects of FH535, its long-term consequences on cellular homeostasis and potential adaptation mechanisms are not well understood. researchgate.netnih.gov Cells, both normal and cancerous, have the capacity to adapt to sustained therapeutic pressure. numberanalytics.comnumberanalytics.com This adaptation can lead to the development of drug resistance, a major challenge in cancer therapy. researchgate.net
Long-term exposure of cancer cells to FH535 in vitro could reveal the emergence of resistant clones. Characterizing the genetic and epigenetic changes in these resistant cells could uncover the mechanisms of adaptation. For example, cells might upregulate compensatory signaling pathways to bypass the inhibition of Wnt/β-catenin and PPAR signaling. Understanding these adaptive responses is crucial for designing strategies to overcome or prevent resistance, such as combination therapies that target the escape pathways. Furthermore, investigating the long-term effects on normal cells is important to understand the potential for chronic toxicities, as Wnt signaling is vital for the homeostasis of many adult tissues. mdpi.com
Investigation of Potential Biomarkers for this compound Responsiveness in Preclinical Settings
Identifying predictive biomarkers is critical for patient stratification and for maximizing the therapeutic benefit of targeted agents like FH535. Research in preclinical models has started to identify potential biomarkers of response. Given that FH535 targets the Wnt/β-catenin pathway, mutations in genes like APC or CTNNB1 (which encodes β-catenin) are logical candidate biomarkers. nih.gov
Studies have shown that FH535 can downregulate the expression of cancer stem cell (CSC) markers, such as CD44, CD24, and CD133, in colon and pancreatic cancer cells. nih.govnih.gov The baseline expression of these markers, or their change upon treatment, could potentially predict sensitivity to FH535. Additionally, the expression levels of Wnt/β-catenin target genes, including Cyclin D1, c-Myc, and Survivin, are often reduced by FH535 treatment and could serve as pharmacodynamic and/or predictive biomarkers. nih.govplos.orgnih.gov
Future efforts should focus on validating these candidate biomarkers in a wider range of preclinical models, including PDOs and PDX models. nih.gov Genomic and transcriptomic profiling of sensitive versus resistant models can help identify novel biomarker signatures that could ultimately be used to select patients most likely to benefit from FH535 therapy.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for assessing FH535's anti-proliferative effects in cancer cells?
- Methodology : Use MTT/MTS assays to quantify cell viability (e.g., pancreatic cancer cells PANC-1 and BxPC-3) and clone formation assays to measure long-term proliferation inhibition . For cell cycle analysis, employ flow cytometry with propidium iodide staining to detect phase-specific arrest (e.g., G0/G1 or G2/M accumulation in liver cancer stem cells [LCSCs] or HepG2 cells) . Dose-dependent responses should be validated using IC50 calculations, as demonstrated in colorectal cancer stem cell (CRC-CSC) studies .
Q. How does FH535 modulate Wnt/β-catenin signaling in hepatocellular carcinoma (HCC) models?
- Mechanistic Insight : FH535 downregulates β-catenin protein expression, as confirmed by Western blotting in HepG2 cells, and reduces transcription of downstream targets like iNOS and Cyclin D1 via qRT-PCR . The Griess assay can quantify nitric oxide (NO) reduction, linking pathway inhibition to functional outcomes . For in vivo validation, xenograft models (e.g., colon cancer HT29 cells) treated with 15 mg/kg/day FH535 show suppressed tumor growth without significant toxicity .
Advanced Research Questions
Q. What methodologies are effective in analyzing FH535's impact on epithelial-mesenchymal transition (EMT) and metastasis?
- Experimental Design : Combine Matrigel invasion assays with microarray analysis to profile EMT-related genes (e.g., Snail, Vimentin) and extracellular matrix degradation markers (e.g., MMP-7, MMP-9) . Transwell migration assays and real-time cell analysis (RTCA) further quantify motility inhibition in CRC-CSCs . RNA sequencing (RNA-seq) can reveal broader pathway alterations, such as downregulation of DNA replication and metabolic genes in colon cancer .
Q. How can researchers address discrepancies in FH535's effective concentrations across different cancer cell types?
- Data Contradiction Analysis : Dose-response curves in pancreatic cancer (IC50 ~20–40 µM) vs. breast cancer (1 µM) highlight cell-type specificity . Optimize concentrations using FACS-sorted stem cells (e.g., CD133+CD44+ CRC-CSCs) to account for subpopulation variability . Cross-validate with β-catenin/TCF reporter assays to confirm pathway inhibition thresholds .
Q. What strategies optimize FH535's therapeutic efficacy while minimizing cytotoxicity?
- Synergistic Approaches : Co-treatment with sorafenib (a kinase inhibitor) enhances apoptosis in HCC by targeting mitochondrial function and autophagy . Similarly, thiostrepton (FoxM1 inhibitor) synergizes with FH535 in ovarian cancer, reducing clonogenicity and potentiating apoptosis via dual pathway suppression (Wnt/β-catenin and FoxM1) . Autophagy modulation (e.g., chloroquine) can further sensitize resistant cells .
Q. How does FH535's dual inhibition of Wnt/β-catenin and PPAR pathways influence experimental design?
- Mechanistic Distinction : Use GRIP1 recruitment assays and PPARγ/δ antagonism studies to dissect the contributions of each pathway . For example, FH535 blocks β-catenin/PPAR interactions without covalent binding (unlike GW9662), which can be verified via co-immunoprecipitation . Transcriptomic profiling (e.g., RNA-seq) helps identify pathway-specific downstream targets, such as Survivin for Wnt/β-catenin and Adiponectin for PPAR .
Critical Considerations
- Cell-Type Specificity : FH535’s effects vary between cancer subtypes (e.g., G1 arrest in LCSCs vs. G2/M arrest in HepG2) due to divergent β-catenin-mediated cell cycle regulation .
- Concentration Optimization : High doses (e.g., 50 µM in HCC) may induce off-target cytotoxicity; combinatorial therapies are advised to reduce effective concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
